N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the thiadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.
Formation of the triazole ring: This can be done through cycloaddition reactions involving azides and alkynes.
Coupling of the thiadiazole and triazole moieties: This step may involve nucleophilic substitution reactions or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This may involve nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a potential additive in materials science or agriculture.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological activity. For example, if it has antimicrobial properties, it may inhibit the growth of bacteria or fungi by targeting specific enzymes or pathways. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: These compounds have a similar thiadiazole ring structure and may have similar biological activities.
Triazole derivatives: These compounds have a similar triazole ring structure and may have similar chemical properties.
Cyclopropyl derivatives: These compounds have a similar cyclopropyl group and may have similar chemical reactivity.
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-(2-methylpropyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[[4-(2-methylpropyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS2/c1-11(2)9-25-15(12-5-7-19-8-6-12)21-24-18(25)27-10-14(26)20-17-23-22-16(28-17)13-3-4-13/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,20,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSWSJMGPKXHFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3CC3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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